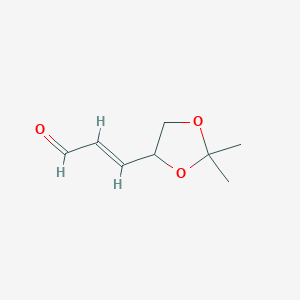
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal, also known as DMDO, is a versatile organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. DMDO is a highly reactive molecule that has been used as a potent oxidizing agent for various chemical transformations.
科学的研究の応用
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been extensively used as an oxidizing agent in various chemical transformations. It has been used for the synthesis of various organic compounds, including aldehydes, ketones, and carboxylic acids. (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has also been used in the oxidation of alcohols to aldehydes and ketones, as well as in the epoxidation of alkenes. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been used as a reagent for the oxidation of sulfides to sulfoxides and sulfones.
作用機序
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal acts as an oxidizing agent by donating oxygen atoms to the substrate molecule. The reaction mechanism involves the formation of a complex between (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and the substrate molecule, followed by the transfer of an oxygen atom from (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal to the substrate molecule. This process results in the formation of an intermediate molecule, which subsequently undergoes further oxidation to yield the final product.
Biochemical and Physiological Effects:
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal with caution and follow proper safety protocols.
実験室実験の利点と制限
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several advantages as an oxidizing agent in lab experiments. It is a highly reactive molecule that can selectively oxidize various functional groups, including alcohols, sulfides, and alkenes. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is easy to handle and store, and it does not require any special handling procedures. However, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several limitations as well. It is a highly reactive molecule that can be hazardous if not handled properly. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is relatively expensive and may not be suitable for large-scale reactions.
将来の方向性
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several potential applications in scientific research. One potential area of research is the development of new synthetic methodologies using (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal as an oxidizing agent. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal can be used as a reagent for the synthesis of various natural products and pharmaceuticals. Another area of research is the study of the mechanism of action of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its potential applications in catalysis. Finally, the development of new synthetic routes for (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its derivatives can lead to the discovery of new chemical compounds with diverse applications in scientific research.
Conclusion:
In conclusion, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is a versatile organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been extensively used as an oxidizing agent in various chemical transformations, and it has several potential applications in the development of new synthetic methodologies and the synthesis of various natural products and pharmaceuticals. However, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal should be handled with caution due to its hazardous nature. Further research is needed to fully understand the mechanism of action of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its potential applications in catalysis.
合成法
The synthesis method of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal involves the reaction of 2-methyl-2,4-pentanediol with oxalyl chloride, followed by treatment with sodium hydroxide and oxidation with potassium permanganate. This process yields (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal as a yellow-colored liquid with a pungent odor.
特性
CAS番号 |
103773-42-8 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
(E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enal |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-5,7H,6H2,1-2H3/b4-3+ |
InChIキー |
WVXUAVWQSVCSQF-ONEGZZNKSA-N |
異性体SMILES |
CC1(OCC(O1)/C=C/C=O)C |
SMILES |
CC1(OCC(O1)C=CC=O)C |
正規SMILES |
CC1(OCC(O1)C=CC=O)C |
同義語 |
2-Propenal, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-, (2E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)


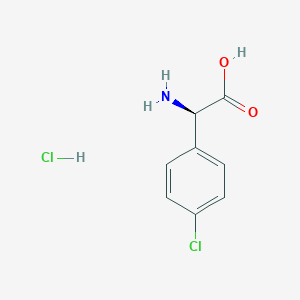



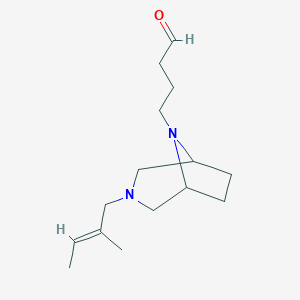

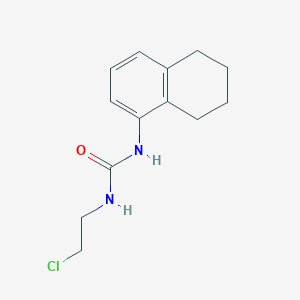
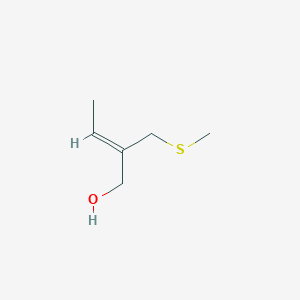
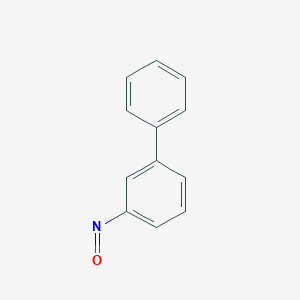
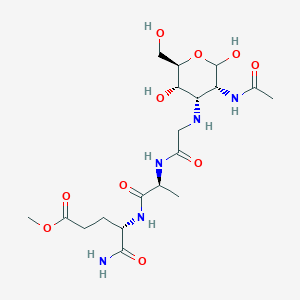
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)